molecular formula C10H9NO5 B1392786 Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate CAS No. 1221791-71-4

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate

Cat. No.: B1392786
CAS No.: 1221791-71-4
M. Wt: 223.18 g/mol
InChI Key: PAJGWNRLXGIMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C10H9NO5 It is a benzoxazole derivative, characterized by a benzene ring fused with an oxazole ring, and has a methoxy group at the 5-position, a carbonyl group at the 2-position, and a carboxylate ester group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzoic acid with methanol in the presence of a dehydrating agent, such as thionyl chloride, to form the corresponding methyl ester. This intermediate is then subjected to cyclization using a base, such as sodium methoxide, to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
  • Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Uniqueness

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 5-methoxy-2-oxo-3H-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-14-5-3-6(9(12)15-2)8-7(4-5)11-10(13)16-8/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJGWNRLXGIMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)NC(=O)O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.